molecular formula C25H21N3O3 B2427399 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile CAS No. 931704-32-4

2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2427399
CAS No.: 931704-32-4
M. Wt: 411.461
InChI Key: VFESFRSTWTZFMC-UHFFFAOYSA-N
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Description

2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H21N3O3 and its molecular weight is 411.461. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A study explored the synthesis and characterization of novel oxazole derivatives with structural similarities to 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile. These compounds demonstrated significant antiproliferative activities against human prostate cancer (PC-3) and human epidermoid carcinoma cancer (A431) cell lines, indicating potential applications in cancer treatment (Liu et al., 2009).

Synthesis of Lamellarins

Research indicates the potential use of 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles as starting materials for synthesizing lamellarins, including lamellarin G trimethyl ether and lamellarin U. This approach introduces acid-sensitive protecting groups for phenolic hydroxy functions, which is relevant for the broader class of compounds including 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile (Liermann & Opatz, 2008).

Photophysical and NLO Properties

A compound similar to 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile was synthesized and studied for its structural, spectroscopic, nonlinear optical (NLO), and photophysical properties. The research highlighted its potential as a nonlinear optical material due to its high first-order hyperpolarizability (Singh et al., 2017).

Reactivity with Secondary Dialkylamines

Research on 3-bromoisothiazole-5-carbonitriles, structurally related to the mentioned compound, showed reactivity with secondary dialkylamines like pyrrolidine and morpholine. This indicates potential applications in synthesizing diverse amino-substituted derivatives, relevant for medicinal chemistry (Kalogirou & Koutentis, 2014).

Synthesis of Pyridine and Fused Pyridine Derivatives

A study on the synthesis of pyridine derivatives, including isoquinoline derivatives, indicates that similar chemical structures, such as 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, can be utilized for creating new pyrido pyrimidine derivatives and other fused pyridine structures (Al-Issa, 2012).

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-17-6-8-20(9-7-17)29-16-21-10-11-23(30-21)24-27-22(14-26)25(31-24)28-13-12-18-4-2-3-5-19(18)15-28/h2-11H,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFESFRSTWTZFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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